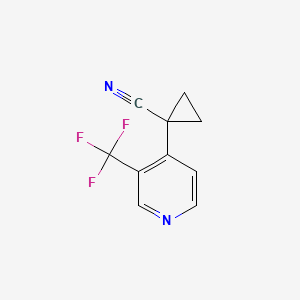![molecular formula C7H6IN3 B13604460 3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 5th position of the pyrrolo[2,3-c]pyridine ring system. Pyrrolopyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the iodination of a preformed pyrrolo[2,3-c]pyridine core. The iodination reaction typically uses iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Another approach involves the cyclization of a suitable precursor. For example, a precursor containing an amine group and a halogenated pyridine can undergo cyclization in the presence of a base to form the desired pyrrolo[2,3-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Chemical Biology: The compound is used as a building block for the synthesis of various biologically active molecules. Its unique structure allows for the exploration of new chemical space in drug discovery.
Material Science: The compound can be used in the development of organic electronic materials due to its conjugated ring system and potential for functionalization.
Mecanismo De Acción
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-1H-pyrrolo[3,2-b]pyridine
- 3-iodo-1H-pyrrolo[3,4-b]pyridine
Uniqueness
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine is unique due to its specific substitution pattern and the presence of an iodine atom at the 3rd position. This structural feature imparts distinct reactivity and biological activity compared to other pyrrolopyridine derivatives. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .
Propiedades
Fórmula molecular |
C7H6IN3 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H,(H2,9,11) |
Clave InChI |
RWBZOGGGZBGHSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CNC2=CN=C1N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)






![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)




